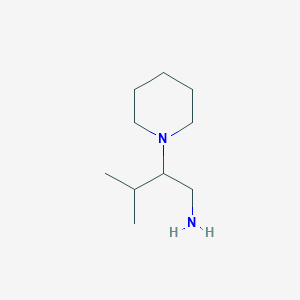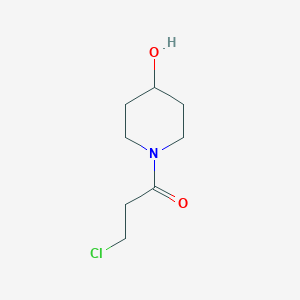
2-(3-Fluorophenoxy)aniline
Übersicht
Beschreibung
2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an aniline group attached . The exact structure can be better understood with a molecular model.Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies in Kinase Inhibition
2-(3-Fluorophenoxy)aniline and its derivatives have been explored in the field of medicinal chemistry, particularly in the study of kinase inhibition. For example, docking studies of similar compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline have been conducted to analyze their inhibitory activity on c-Met kinase. These studies involve understanding the molecular orientations and active conformations of these inhibitors, aided by quantitative structure–activity relationship (QSAR) methods. Such research is crucial for designing effective kinase inhibitors, potentially useful in treating various diseases including cancer (Caballero et al., 2011).
Synthesis and Chemical Production
The compound has been a focus in synthetic chemistry. An example is the practical synthesis of related compounds like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis process features the use of readily available materials, robustness, and a lower environmental impact, suggesting its potential for industrial production (Zhang Qingwen, 2011).
Development of Fluorophores and Optical Materials
Research into fluorophores and optical materials also utilizes derivatives of this compound. For instance, studies involving the synthesis and spectroscopic analysis of fluorophores based on 2-(2'-hydroxyphenyl)benzazole, functionalized with aniline moieties, have been conducted. These studies explore excited-state intramolecular proton transfer processes and are fundamental in the development of new materials with specific optical properties (Munch et al., 2022).
Catalytic and Biochemical Applications
Furthermore, aniline derivatives, including those related to this compound, are investigated for their catalytic properties and biochemical applications. For example, studies on Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds highlight the potential of these materials in environmental remediation and industrial processes (Zhang et al., 2009).
Fluorescence Studies and Chemical Detection
Fluorogenic imines, derived from aniline compounds, have been developed for fluorescent visualization of chemical reactions. Such compounds play a vital role in analytical chemistry, offering a method for detecting and monitoring specific chemical processes (Guo et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Fluorophenoxy)aniline are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or expression, but specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHDJAXAOGJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599131 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640766-67-2 | |
| Record name | 2-(3-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)









![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)